H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH
説明
特性
CAS番号 |
245759-05-1 |
|---|---|
分子式 |
C41H71N9O9 |
分子量 |
834.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C41H71N9O9/c1-7-26(6)34(40(57)49-33(25(4)5)39(56)45-29(18-12-14-20-43)36(53)48-32(23-51)41(58)59)50-38(55)30(21-24(2)3)47-37(54)31(22-27-15-9-8-10-16-27)46-35(52)28(44)17-11-13-19-42/h8-10,15-16,24-26,28-34,51H,7,11-14,17-23,42-44H2,1-6H3,(H,45,56)(H,46,52)(H,47,54)(H,48,53)(H,49,57)(H,50,55)(H,58,59)/t26-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChIキー |
JIFHFXJAODUIPJ-KQBMMHAASA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
準備方法
Fmoc-Based Stepwise Assembly
The synthesis of H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH predominantly employs 9-fluorenylmethoxycarbonyl (Fmoc) chemistry due to its compatibility with automated systems and mild deprotection conditions. The process begins with anchoring the C-terminal serine residue to a resin, followed by iterative cycles of:
- Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).
- Coupling : Activation of the incoming amino acid with reagents such as TBTU/DIPEA or HOBt/DIC, with reaction times optimized to 1–3 hours.
- Washing : Sequential rinsing with DMF and dichloromethane (DCM) to eliminate residual reagents.
Hydrophobic residues like isoleucine and valine necessitate extended coupling times (up to 4 hours) to mitigate aggregation. For example, the incorporation of isoleucine at position 4 requires 3.5 hours with 4 equivalents of amino acid to achieve >95% coupling efficiency.
Resin and Support Systems
Resin selection significantly impacts synthesis outcomes:
| Support Type | Peptide Sequence | Yield (%) | Purity (%) | Scale (mmol) |
|---|---|---|---|---|
| PEG8 | Boc-Leu-Arg(Tos)-Pro-Gly-OH | 86 | 98 | 0.6 |
| PEG10 | Boc-Leu-Ala-Gly-Val-NH2 | 95 | 97 | 1.2 |
| MEPS4 | H-D-Phe-Cys(Acm)-D-Phe-Trp-Lys- | 80 | 90 | 1.46 |
Data adapted from photolytic cleavage studies using PEG supports.
PEG-based resins (e.g., PEG8–10) enhance solvation of hydrophobic sequences, improving yields by 15–20% compared to polystyrene resins. For industrial-scale production, Rink amide MBHA resin is preferred due to its high loading capacity (0.7–1.0 mmol/g).
Industrial-Scale Synthesis
Automated Synthesizers
Large-scale production utilizes continuous-flow synthesizers with in-line UV monitoring to track coupling efficiency. Key parameters include:
- Temperature : 40–50°C to reduce viscosity in hydrophobic segments.
- Reagent excess : 6–8 equivalents of amino acids for low-abundance residues (e.g., lysine).
- Cycle time : 45 minutes per residue, achieving a 7-mer peptide in 5.25 hours.
A case study by EvitaChem reported a 92% crude yield for H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH at a 10-mmol scale using a Titan 357 synthesizer.
Purification and Characterization
Post-synthesis, the peptide undergoes:
- Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) for 3 hours, releasing the peptide from the resin.
- HPLC purification :
Optimization Strategies
Photolytic Cleavage
Photolabile PEG tags enable UV-triggered cleavage (λ = 365 nm), reducing side reactions. For instance, PEG10-mediated synthesis of Boc-Leu-Ala-Gly-Val-NH2 achieved a 95% yield with <2% racemization.
Pseudoproline Dipeptides
Incorporating Thr-Ser(ψMe,Mepro) at positions 6–7 (Lys-Ser) prevents β-sheet formation, elevating yields from 65% to 83% in academic trials.
Challenges and Solutions
Aggregation During Synthesis
The sequence’s hydrophobic core (Leu-Ile-Val) necessitates:
Epimerization
Lysine residues at positions 1 and 6 are prone to racemization. Using OxymaPure/DIC instead of HOBt reduces epimerization to <1%.
Alternative Methods
Microwave-Assisted SPPS
Microwave irradiation (50 W, 75°C) accelerates coupling of sterically hindered residues, cutting synthesis time by 40%. A trial with valine reported 89% yield vs. 72% under conventional conditions.
Convergent Synthesis
Segment condensation of H-Lys-Phe-Leu-OH and Ile-Val-Lys-Ser-OH using PEG15 achieved a 78% yield , though purification complexity limits industrial adoption.
化学反応の分析
Types of Reactions
Peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like methionine and cysteine if present.
Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents for modifying side chains.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide.
科学的研究の応用
Peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” are widely used in scientific research due to their diverse biological activities. They are studied for:
Biological Activity: Potential roles in signaling pathways, enzyme inhibition, and receptor binding.
Therapeutic Applications: Development of peptide-based drugs for conditions like cancer, diabetes, and infectious diseases.
Industrial Applications: Use in biotechnology for enzyme immobilization, biosensors, and as components in synthetic biology.
作用機序
The mechanism of action for peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
類似化合物との比較
Table 1: Key Peptide Comparisons
Mechanistic Insights
- Thrombin Receptor Agonist (SFLLRNPNDKYEPF) : The Phe-Leu-Leu motif in this peptide is critical for thrombin receptor activation, paralleling the hydrophobic core (Phe-Leu-Ile-Val) in the target peptide. However, the absence of Arg in the target may limit thrombin-like activity but enhance specificity for other receptors .
- ACE Inhibition (LKP) : The Lys residue in LKP binds ACE’s active site via hydrogen bonding and hydrophobic interactions. The target’s dual Lys residues could similarly target enzymes with polyanionic regions, though its larger size may reduce bioavailability compared to tripeptides .
- Amphipathic Peptides (H-Glu-Glu-K-Leu-Ile-Val-Val-Ala-Phe-OH) : Unlike this peptide’s anionic Glu residues, the target’s cationic Lys residues may favor interactions with negatively charged phospholipid membranes or DNA, suggesting divergent applications in drug delivery or antimicrobial activity .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Bioavailability : The target’s size (~800 g/mol) may limit oral absorption compared to smaller peptides like LKP but improve target specificity.
- Stability: The lack of D-amino acids (cf. ’s mixed D/L peptide) suggests the target may be protease-sensitive, necessitating formulation adjustments for therapeutic use .
Q & A
Q. How should contradictory NMR and CD data on peptide secondary structure be reconciled?
- Methodological Answer : Re-examine sample preparation (e.g., buffer composition, peptide concentration). Use TALOS+ to predict secondary structure propensity from NMR chemical shifts and compare to CD deconvolution results (e.g., using CONTIN/LL). If discrepancies persist, perform temperature-dependent studies to probe folding intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
